molecular formula C13H10O2 B3111740 6H-Benzo[c]chromen-1-ol CAS No. 185613-45-0

6H-Benzo[c]chromen-1-ol

Cat. No.: B3111740
CAS No.: 185613-45-0
M. Wt: 198.22 g/mol
InChI Key: NTPAQYZWMFVHSB-UHFFFAOYSA-N
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Description

6H-Benzo[c]chromen-1-ol is a chemical compound belonging to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicine and industry. The structure of this compound consists of a fused benzene and chromene ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzo[c]chromen-1-ol can be achieved through various methods. One common approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. The key step in this synthesis is a highly regioselective intermolecular Diels–Alder cycloaddition, followed by oxidative aromatization to obtain the final product . Another method involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6H-Benzo[c]chromen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzochromenones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Biological Activities

6H-Benzo[c]chromen-1-ol and its derivatives exhibit a range of biological activities that make them promising candidates for drug development. Key areas of interest include:

  • Phosphodiesterase Inhibition : Recent studies have identified alkoxylated derivatives of 6H-benzocchromen-6-one as potent inhibitors of phosphodiesterase II (PDE2). For instance, one derivative demonstrated an IC50 value of 3.67 ± 0.47 μM, indicating significant inhibitory potential comparable to established inhibitors like BAY 60-7550 .
  • Neuroprotective Effects : Urolithins, which are metabolites of ellagic acid derived from 6H-benzocchromen-6-one, have shown promise as cognitive enhancers in neurodegenerative disease models. Their ability to cross the blood-brain barrier makes them suitable candidates for further investigation in treating conditions like Alzheimer's disease .
  • Cannabinoid Activity : Compounds related to 6H-benzocchromen-1-ol have been studied for their interactions with cannabinoid receptors (CB1 and CB2). These interactions suggest potential applications in pain management and other therapeutic areas related to cannabinoid pharmacology .

Therapeutic Applications

The therapeutic potential of 6H-benzocchromen-1-ol is being explored across several domains:

  • Cancer Therapy : Some derivatives have shown selective cytotoxicity against cancer cell lines, suggesting their role as chemotherapeutic agents. The structural modifications can be tailored to enhance selectivity and efficacy against specific cancer types.
  • Anti-inflammatory Agents : Given their interaction with inflammatory pathways, certain derivatives are being investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several case studies illustrate the applications and effectiveness of 6H-benzocchromen-1-ol derivatives:

  • Urolithin Synthesis and Evaluation : A study synthesized a series of urolithins from ellagic acid and evaluated their neuroprotective effects in vitro, demonstrating significant improvements in cognitive function markers .
  • PDE Inhibition Studies : Research focused on the design and synthesis of alkoxylated derivatives revealed that specific modifications led to enhanced PDE2 inhibition, paving the way for new treatments for cognitive disorders .
  • Cannabinoid Receptor Interaction : A study on hydrogenated cannabinoids derived from 6H-benzocchromen revealed unique binding profiles at CB1 receptors compared to Δ9-THC, indicating potential for new therapeutic applications in pain management and appetite regulation .

Mechanism of Action

The mechanism of action of 6H-Benzo[c]chromen-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

6H-Benzo[c]chromen-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various applications.

Biological Activity

6H-Benzo[c]chromen-1-ol, also known as benzochromenol, is a heterocyclic compound belonging to the chromone family. It has garnered attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential neuroprotective effects. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its implications in medicine and pharmacology.

Molecular Characteristics:

  • Molecular Formula: C15H10O2
  • Molecular Weight: 222.24 g/mol
  • Melting Point: 225-230°C
  • Boiling Point: 460°C
  • Solubility: Insoluble in water but soluble in organic solvents
  • Appearance: Yellow crystalline solid

These properties contribute to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have demonstrated its ability to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens. Studies have reported its effectiveness against bacterial strains, indicating its potential as a natural antimicrobial agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. Its ability to inhibit phosphodiesterase II (PDE2) suggests a mechanism that may enhance cognitive function and protect neuronal cells from degeneration . For instance, alkoxylated derivatives of this compound exhibited IC50 values indicating potent inhibitory activity against PDE2, which is linked to cognitive enhancement .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism: It neutralizes free radicals through electron donation.
  • Anti-inflammatory Pathway: Inhibition of NF-kB signaling pathways leads to reduced expression of inflammatory cytokines.
  • Neuroprotection: Modulation of cyclic nucleotide levels via PDE inhibition enhances neuronal survival and function.

Study on Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced oxidative stress markers in cultured neuronal cells exposed to oxidative stressors. The results indicated a dose-dependent response, reinforcing its potential as a therapeutic agent for neuroprotection.

Clinical Evaluation for Neurodegenerative Diseases

In clinical trials evaluating the effects of compounds similar to this compound on patients with Alzheimer's disease, preliminary results suggested improvements in cognitive function and reduction in behavioral symptoms. These findings warrant further exploration into the compound's therapeutic potential .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for their pharmacological properties, particularly in developing new treatments for chronic diseases such as cancer and neurodegeneration .

Application AreaDescription
Medicinal ChemistryUsed as a scaffold for synthesizing novel therapeutic agents.
Antimicrobial ResearchInvestigated for potential use as a natural antimicrobial agent.
NeuropharmacologyExplored for its cognitive enhancement properties and neuroprotective effects.

Properties

IUPAC Name

6H-benzo[c]chromen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPAQYZWMFVHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C(C=CC=C3O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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